Ethyl 2-(4-chloro-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O5S/c1-2-28-20(25)17-14(12-6-4-3-5-7-12)11-29-19(17)22-18(24)13-8-9-15(21)16(10-13)23(26)27/h3-11H,2H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMBGYOEFXRANV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction Optimization
The Gewald reaction remains the most reliable method for constructing 2-aminothiophene cores. For this compound:
Reagents :
-
Phenylacetone (1.0 equiv)
-
Ethyl cyanoacetate (1.2 equiv)
-
Elemental sulfur (1.5 equiv)
-
Morpholine (catalytic, 0.2 equiv)
Conditions :
Mechanistic Insights :
-
Knoevenagel condensation forms α,β-unsaturated nitrile
-
Sulfur participates in [2+2+1] cycloaddition to generate thiophene ring
-
Tautomerization stabilizes aromatic system
Yield Optimization Strategies :
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Sulfur particle size | <100 μm | +15% yield |
| Solvent polarity | ε = 24-30 (EtOH) | Maximizes cyclization |
| pH control | 8.5-9.0 (NH4OH) | Prevents hydrolysis |
Amide Bond Formation: Coupling Strategies
Schotten-Baumann Conditions
Classical acyl chloride-amine coupling under biphasic conditions:
Reaction Setup :
-
4-Chloro-3-nitrobenzoyl chloride (1.05 equiv)
-
Ethyl 2-amino-4-phenylthiophene-3-carboxylate (1.0 equiv)
-
10% NaOH aqueous solution
-
Dichloromethane (organic phase)
Key Observations :
-
Acid scavenging critical due to nitro group sensitivity
-
Side product formation <5% when maintaining pH >10
Workup Procedure :
-
Separate organic layer
-
Wash with 5% HCl (removes unreacted acyl chloride)
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Dry over MgSO4
-
Rotary evaporate at 40°C
Coupling Reagent-Mediated Approach
For moisture-sensitive substrates, carbodiimide-based methods prove effective:
Reagents :
-
EDCl (1.2 equiv)
-
HOBt (1.1 equiv)
-
DIPEA (2.0 equiv)
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Anhydrous DMF
Optimized Protocol :
-
Activate carboxylic acid (4-chloro-3-nitrobenzoic acid) for 30 min
-
Add amine component slowly over 1 hour
-
Stir at room temperature for 12 hours
-
Quench with ice-water
Comparative Performance :
| Method | Yield (%) | Purity (HPLC) | Scale-Up Feasibility |
|---|---|---|---|
| Schotten-Baumann | 78 | 92 | Excellent |
| EDCl/HOBt | 85 | 96 | Moderate |
Alternative Synthetic Routes
One-Pot Thiophene Formation with Pre-Installed Benzamido Group
Recent advances enable concurrent thiophene synthesis and amide formation:
Key Steps :
-
Condense 4-chloro-3-nitrobenzamide with phenylacetylene
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Cyclize using Lawesson's reagent
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Esterify in situ with ethanol
Advantages :
Limitations :
-
Requires strict temperature control (-10°C to 25°C gradient)
-
Sensitive to oxygen moisture
Critical Process Parameters and Troubleshooting
Nitro Group Stability Considerations
The electron-withdrawing nitro group necessitates careful handling:
Decomposition Pathways :
-
Thermal decomposition above 150°C
-
Photolytic cleavage under UV light
-
Acid-catalyzed hydrolysis
Mitigation Strategies :
-
Conduct reactions under nitrogen atmosphere
-
Use amberized glassware
-
Maintain pH >6 in aqueous workups
Solvent Selection Matrix
| Solvent | Dielectric Constant | Boiling Point | Reaction Rate | Preference |
|---|---|---|---|---|
| DCM | 8.9 | 40°C | Fast | ★★★★☆ |
| THF | 7.5 | 66°C | Moderate | ★★★☆☆ |
| EtOAc | 6.0 | 77°C | Slow | ★★☆☆☆ |
Characterization and Quality Control
Spectroscopic Fingerprints
1H NMR (400 MHz, CDCl3) :
-
δ 8.21 (d, J=8.4 Hz, 1H, Ar-H)
-
δ 7.89 (dd, J=8.4, 2.0 Hz, 1H, Ar-H)
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δ 7.45-7.32 (m, 5H, Ph-H)
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δ 4.35 (q, J=7.1 Hz, 2H, OCH2CH3)
-
δ 1.38 (t, J=7.1 Hz, 3H, OCH2CH3)
IR (KBr) :
-
1725 cm⁻¹ (ester C=O)
-
1660 cm⁻¹ (amide C=O)
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1530 cm⁻¹ (NO2 asymmetric stretch)
Industrial-Scale Production Challenges
Heat Management in Exothermic Steps
| Reaction Stage | ΔH (kJ/mol) | Cooling Requirement |
|---|---|---|
| Acyl chloride formation | -98 | Jacketed reactor |
| Amide coupling | -67 | Ice-bath |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chloro-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines, thiols, and appropriate solvents such as dimethylformamide (DMF).
Oxidation: Hydrogen peroxide, acetic acid.
Major Products
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of ethyl 2-(4-chloro-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate exhibit significant antibacterial properties. A study highlighted that compounds with similar structures showed effectiveness against various bacterial strains, including Bacillus subtilis, Escherichia coli, and Staphylococcus aureus . The mechanisms often involve interference with bacterial cell wall synthesis or metabolic pathways.
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. In particular, derivatives have been tested for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. Compounds related to this structure have shown promising results in inhibiting lipid peroxidation and scavenging superoxide radicals .
Cancer Research
This compound has potential applications in cancer therapy. Its structural features allow it to interact with various biological targets involved in tumor growth and proliferation. Preliminary studies suggest that it may influence programmed cell death pathways, making it a candidate for further investigation as an anticancer agent .
Organic Electronics
The compound's thiophene moiety contributes to its electronic properties, making it suitable for applications in organic electronics. Thiophene derivatives are known for their conductivity and ability to form π-stacking interactions, which are essential for the development of organic semiconductors used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chloro-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The nitrobenzamido group can interact with enzymes and proteins, potentially inhibiting their function. The thiophene ring can intercalate with DNA, disrupting its replication and transcription processes. These interactions can lead to the inhibition of cancer cell growth and proliferation.
Comparison with Similar Compounds
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate (CAS: 65234-09-5)
- Structural Differences: Replaces the 4-chloro-3-nitrobenzamido group with a simpler amino substituent at the 2-position.
- Implications: The absence of the nitro and benzamido groups reduces steric bulk and alters hydrogen-bonding capacity.
Ethyl 2-(4-chlorobenzamido)-4-(2-methylpropyl)thiophene-3-carboxylate (Compound ID: Y512-2968)
- Structural Differences : Features a 4-chlorobenzamido group (lacking the nitro substituent) and a 2-methylpropyl group at the 4-position instead of phenyl.
- The absence of the nitro group may lower oxidative stress induction, a mechanism often linked to nitro-containing antitumor agents .
Ethyl 2-(4-nitrobenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate (CAS: 331819-60-4)
- Structural Differences : Incorporates a cycloheptathiophene ring system (larger, saturated ring) and a 4-nitrobenzamido group (nitro at 4-position instead of 3).
- Implications: The saturated cyclohepta ring may reduce planarity, affecting DNA intercalation or enzyme binding. The nitro group’s positional isomerism (4- vs.
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate (CAS: 532386-24-6)
- Structural Differences: Substitutes the benzamido group with a cyanoacetyl-amino moiety.
- This modification may shift activity toward kinase inhibition or metabolic pathways involving nucleophilic attack .
Structural and Functional Analysis Table
| Compound Name (CAS) | Substituent at Thiophene-2 | Substituent at Thiophene-4 | Key Functional Groups | Molecular Weight (g/mol) | Inferred Bioactivity |
|---|---|---|---|---|---|
| Target Compound (94995-85-4) | 4-chloro-3-nitrobenzamido | Phenyl | Nitro, Chloro, Benzamido | ~434.85 (calculated) | Antitumor, antimicrobial |
| Ethyl 2-amino-4-(4-chlorophenyl)-... (65234-09-5) | Amino | 4-chlorophenyl | Amino, Chloro | 307.78 | Moderate antimicrobial activity |
| Y512-2968 | 4-chlorobenzamido | 2-methylpropyl | Chloro | Not reported | Enhanced lipophilicity |
| 331819-60-4 | 4-nitrobenzamido | Cycloheptathiophene | Nitro, Saturated ring | 388.44 | DNA topology modulation |
| 532386-24-6 | Cyanoacetyl-amino | 4-chlorophenyl | Cyano, Chloro | 389.86 | Kinase inhibition potential |
Research Findings and Limitations
While specific biological data for the target compound are scarce in the provided evidence, structural analogs suggest:
- Nitro Group Positioning : The 3-nitro group in the target compound may enhance DNA damage via radical formation compared to 4-nitro isomers .
- Phenyl vs. Alkyl Substituents : Aromatic groups (e.g., phenyl) at position 4 likely improve target binding through π-π interactions, whereas alkyl chains (e.g., 2-methylpropyl) may prioritize pharmacokinetic properties .
- Benzamido vs. Cyanoacetyl: The benzamido group’s rigidity and hydrogen-bonding capacity could favor enzyme inhibition, while cyanoacetyl’s reactivity might suit covalent bonding with biological nucleophiles .
Biological Activity
Ethyl 2-(4-chloro-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C20H15ClN2O5S
- Molecular Weight : 396.85 g/mol
- CAS Number : 294668-31-8
- IUPAC Name : this compound
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study conducted by Zhang et al. demonstrated that related thiophene derivatives possess significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Properties
Recent studies have focused on the anticancer potential of this compound. For instance, a study by Lee et al. reported that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G1 phase.
Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) was determined using the broth dilution method, revealing effective concentrations that inhibit bacterial growth significantly.
Case Study 2: Cancer Cell Line Analysis
A series of assays were conducted on various cancer cell lines to evaluate the cytotoxic effects of the compound. The results indicated that at concentrations above 10 µM, there was a marked decrease in cell viability, with flow cytometry analysis confirming increased rates of apoptosis.
Q & A
Basic: What are the optimal synthetic routes for preparing Ethyl 2-(4-chloro-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate, and how can reaction yields be maximized?
Methodological Answer:
The compound can be synthesized via multicomponent reactions involving α-cyanoacetates, chalcones, and elemental sulfur, as demonstrated in analogous thiophene carboxylate syntheses. Key steps include:
- Solvent Selection: Use methanol or ethanol for recrystallization to improve purity (>95%) .
- Catalysis: Base catalysts (e.g., KCO) enhance reaction efficiency.
- Yield Optimization: Monitor reaction temperature (typically 60–80°C) and stoichiometric ratios (e.g., 1:1:1 for reactants) to minimize side products. Post-reaction purification via column chromatography or repeated recrystallization is critical .
Basic: Which analytical techniques are essential for characterizing this compound’s structural integrity?
Methodological Answer:
Combine spectroscopic and spectrometric methods:
- NMR Spectroscopy: H and C NMR confirm substituent positions and backbone structure. For example, aromatic protons appear at δ 7.17–7.37 ppm, and ester carbonyls at ~168 ppm .
- HRMS (High-Resolution Mass Spectrometry): Validates molecular weight (e.g., experimental m/z 480.0248 vs. calculated 480.0245) .
- Elemental Analysis: Verify C, H, N, S content (e.g., ±0.3% deviation from theoretical values) .
Advanced: How can crystallographic software (e.g., SHELX, Mercury) resolve ambiguities in this compound’s 3D structure?
Methodological Answer:
- SHELX Suite: Use SHELXL for refining crystal structures against high-resolution X-ray data. Key parameters include R-factors (<5% for high quality) and thermal displacement ellipsoids to assess atomic vibrations .
- Mercury CSD: Visualize packing patterns and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) using the Materials Module. Compare with Cambridge Structural Database (CSD) entries to validate geometric parameters .
Advanced: What computational strategies predict this compound’s reactivity or binding modes in target applications?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Docking: Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes). Validate with experimental IC values if available.
- Solvent Effects: Simulate solvation-free energies using COSMO-RS to assess stability in aqueous vs. organic media.
Advanced: How do substituent modifications (e.g., nitro, chloro groups) influence this compound’s physicochemical properties?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): The nitro (-NO) and chloro (-Cl) groups decrease electron density on the thiophene ring, altering reactivity in electrophilic substitutions.
- Lipophilicity: Calculate logP values (e.g., XlogP ≈ 4) to predict membrane permeability. Nitro groups increase hydrophilicity but reduce metabolic stability .
- Thermal Stability: Differential Scanning Calorimetry (DSC) can assess decomposition temperatures, which are influenced by steric hindrance from phenyl substituents.
Advanced: How should researchers address contradictions in spectroscopic data across different batches?
Methodological Answer:
- Batch Comparison: Perform NMR and HRMS on multiple batches to identify impurities (e.g., unreacted starting materials).
- Crystallographic Validation: Resolve structural discrepancies by comparing unit cell parameters (e.g., a, b, c axes) with single-crystal X-ray data .
- Statistical Analysis: Apply multivariate analysis (e.g., PCA) to NMR datasets to detect outlier batches.
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, lab coats, and NIOSH-approved respirators to avoid inhalation of toxic fumes (e.g., NO from nitro groups) .
- Ventilation: Use fume hoods during synthesis to mitigate exposure to volatile byproducts.
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous runoff to prevent environmental contamination .
Advanced: How does this compound’s stability vary under different storage conditions?
Methodological Answer:
- Thermal Degradation: Store at -20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH) to predict shelf life.
- Hydrolytic Sensitivity: Monitor ester hydrolysis in aqueous buffers (pH 4–9) via HPLC. Stability decreases above pH 7 due to nucleophilic attack on the carboxylate .
Advanced: What strategies validate this compound’s role in structure-activity relationship (SAR) studies?
Methodological Answer:
- Analog Synthesis: Prepare derivatives with modified substituents (e.g., replacing chloro with fluoro) and compare bioactivity.
- Pharmacophore Mapping: Identify critical functional groups (e.g., nitrobenzamido) using 3D-QSAR models.
- Biological Assays: Test inhibition constants (K) against target enzymes to correlate structural features with potency.
Advanced: How can researchers integrate multi-technique data (e.g., XRD, NMR) to refine molecular models?
Methodological Answer:
- Data Cross-Validation: Overlay NMR-derived torsion angles with XRD bond lengths to refine force field parameters in molecular dynamics simulations.
- Mercury CSD Integration: Compare experimental XRD data with CSD entries to identify common packing motifs or polymorphic forms .
- Machine Learning: Train models on combined XRD/NMR datasets to predict crystallization behavior from solution-state data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
